![molecular formula C20H21N3O3S2 B2517015 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone CAS No. 895450-41-6](/img/structure/B2517015.png)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
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Overview
Description
“1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient eco-friendly microwave-assisted synthesis of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, was achieved through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene .
Molecular Structure Analysis
The crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, pi–pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring and the LEU212 had pi-alkyl interactions with the same aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield, melting point, and IR, NMR, and MS spectral data of a related compound were provided .
Scientific Research Applications
Anti-Tubercular Activity
BTZP has been investigated for its potential as an anti-tubercular agent. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These molecules were compared with standard reference drugs, and BTZP derivatives demonstrated better inhibition potency . Researchers have also explored the structure-activity relationships of these compounds and performed molecular docking studies to identify potent inhibitors targeting the DprE1 protein, a crucial enzyme in the mycobacterial cell wall biosynthesis pathway.
Anticancer Properties
While research on BTZP’s anticancer activity is ongoing, its structural features make it an interesting candidate. Similar benzothiazole derivatives have shown promise in inhibiting cancer cell growth. Further studies are needed to explore BTZP’s potential as an anticancer agent, including investigations into its mechanism of action and specific cancer types .
Anticonvulsant Effects
In a phase-II experiment, BTZP derivatives were evaluated for their anticonvulsant activity. Notably, compounds 3n and 3q demonstrated significant effects, with protective indices higher than those of phenobarbital and valproate. These findings suggest that BTZP derivatives may hold promise as anticonvulsant agents .
Activity Against Non-Tuberculous Mycobacteria (NTMs)
Some derivatives of BTZP have exhibited activity against fast-growing non-tuberculous mycobacteria (NTMs), specifically Mycobacterium smegmatis. However, further research is needed to explore their efficacy against other NTM species, such as Mycobacterium abscessus .
Cytotoxicity and Antitumor Potential
Although specific data on BTZP’s cytotoxicity and antitumor effects are limited, related benzothiazole compounds have demonstrated potent effects on tumor cell lines. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide exhibited strong cytotoxicity against prostate cancer cells .
Mechanism of Action
While the exact mechanism of action for “1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone” is not specified, similar compounds have shown significant pharmaceutical activities including antimicrobial , antioxidant , antitubercular , anti-inflammatory , antiproliferative , and anticancer activities.
Future Directions
The future directions in the research of similar compounds involve the design and synthesis of novel derivatives with enhanced biological activities. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity .
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-15-6-8-16(9-7-15)28(25,26)14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)27-20/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLZORIFSOSEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone |
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